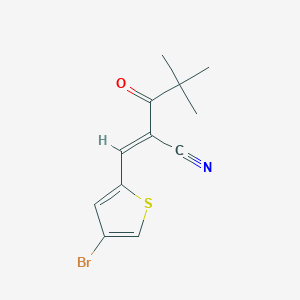![molecular formula C19H22N2O4S B5435745 methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5435745.png)
methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate in lab experiments is its potential to inhibit the activity of COX-2 and HDACs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for the study of methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate. One direction is to study its potential use in treating other diseases such as diabetes and cardiovascular disease. Another direction is to study its mechanism of action in more detail to better understand its effects on biological processes. Additionally, further research is needed to determine the safety and toxicity of this compound.
Méthodes De Synthèse
Methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate can be synthesized using different methods. One of the methods involves the reaction of 4-methylphenyl isothiocyanate with 4-morpholinylacetic acid in the presence of triethylamine. The resulting product is then treated with methyl iodide to obtain the final product. Another method involves the reaction of 4-methylphenyl isothiocyanate with 4-morpholinylacetyl chloride in the presence of triethylamine. The resulting product is then treated with methyl 3-mercaptopropionate to obtain the final product.
Applications De Recherche Scientifique
Methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-3-5-14(6-4-13)15-12-26-18(17(15)19(23)24-2)20-16(22)11-21-7-9-25-10-8-21/h3-6,12H,7-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIXJGZPRUCIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![N-[2-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5435673.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5435691.png)
![5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5435695.png)

![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5435711.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5435717.png)


![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5435740.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide](/img/structure/B5435746.png)